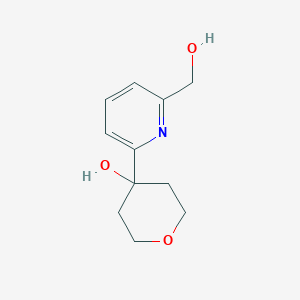
1,4-二乙炔基-2,5-双(辛氧基)苯
描述
1,4-Diethynyl-2,5-bis(octyloxy)benzene is a chemical compound with the molecular formula C26H38O2 . It has a molecular weight of 382.59 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 1,4-Diethynyl-2,5-bis(octyloxy)benzene involves the use of a cross-linking reagent during Pd-catalyzed cross-coupling . Protodesilylation of 2,5-Diethoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene results in 2,5-Diethoxy-1,4-diethynylbenzene, which is an analogue of 1,4-Diethynyl-2,5-bis(octyloxy)benzene .Molecular Structure Analysis
The molecular structure of 1,4-Diethynyl-2,5-bis(octyloxy)benzene is characterized by the presence of two ethynyl groups and two octyloxy groups attached to a benzene ring . The InChI code for the compound is 1S/C26H38O2/c1-5-9-11-13-15-17-19-27-25-21-24(8-4)26(22-23(25)7-3)28-20-18-16-14-12-10-6-2/h3-4,21-22H,5-6,9-20H2,1-2H3 .Chemical Reactions Analysis
The compound is used in the preparation of oligo(phenyleneethynylene)s via Pd/Cu-catalysed cross-coupling .Physical and Chemical Properties Analysis
The compound has a molecular weight of 382.6 g/mol . It has a high XLogP3-AA value of 9.2, indicating its lipophilic nature . The compound has no hydrogen bond donors and has two hydrogen bond acceptors . It has a rotatable bond count of 18 . The compound has a topological polar surface area of 18.5 Ų .科学研究应用
有机金属网络和光电性质
"1,4-二乙炔基-2,5-双(辛氧基)苯" 已被用于合成带有联吡啶部分的共轭聚合物,从而形成金属超分子网络。由于包含过渡金属,这些网络表现出有趣的光电性质,使其适用于发光材料和电子设备中的应用 (Kokil, Yao, & Weder, 2005)。
湿度传感器
在湿度传感器新型材料的开发中,由 "1,4-二乙炔基-2,5-双(辛氧基)苯" 合成的聚合物对湿度显示出显着的敏感性,对甲醇蒸气具有选择性。此应用展示了这些材料在环境传感和监测中的潜力 (Bearzotti, Fratoddi, Palummo, Petrocco, Furlani, Sterzo, & Russo, 2001)。
有机电子半导体性质
该化合物已被纳入双芘化合物的合成中,该化合物表现出半导体和荧光性质,旨在用于有机薄膜晶体管应用。这些材料在有机电子学中显示出有希望的用途,突出了 "1,4-二乙炔基-2,5-双(辛氧基)苯" 在半导体合成中的多功能性 (Constantinescu, Diallo, D'Aléo, Fages, Rotaru, Videlot‐Ackermann, Delaporte, & Alloncle, 2015)。
安全和危害
作用机制
Target of Action
It is known to be used in the synthesis ofconjugated polymers , suggesting that its targets could be related to polymer structures or processes.
Mode of Action
1,4-Diethynyl-2,5-bis(octyloxy)benzene interacts with its targets through polymerization reactions . Specifically, it can participate in Sonogashira coupling reactions , a type of cross-coupling reaction used to create carbon-carbon bonds . This interaction leads to the formation of conjugated polymers, which have alternating single and double bonds and exhibit unique electronic properties.
Pharmacokinetics
Given its molecular weight of382.59 , it is likely to have specific pharmacokinetic properties that affect its bioavailability
Result of Action
The primary result of 1,4-Diethynyl-2,5-bis(octyloxy)benzene’s action is the formation of conjugated polymers . These polymers have unique electronic properties and can be used in various applications, including the development of optoelectronic devices .
Action Environment
The action of 1,4-Diethynyl-2,5-bis(octyloxy)benzene can be influenced by various environmental factors. For instance, the efficiency of the Sonogashira coupling reaction can be affected by the temperature and the presence of a catalyst . Additionally, the compound should be stored in a dry environment at a temperature between 2-8°C to maintain its stability .
属性
IUPAC Name |
1,4-diethynyl-2,5-dioctoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2/c1-5-9-11-13-15-17-19-27-25-21-24(8-4)26(22-23(25)7-3)28-20-18-16-14-12-10-6-2/h3-4,21-22H,5-6,9-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQSWUKTVHNQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCC)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,4-Diethynyl-2,5-bis(octyloxy)benzene in conjugated polymer synthesis?
A1: 1,4-Diethynyl-2,5-bis(octyloxy)benzene acts as a monomer in the synthesis of conjugated polymers, typically through Sonogashira coupling reactions [, , , , , , ]. The two ethynyl groups (-C≡CH) at each end of the molecule allow it to react with other monomers, forming the repeating units that make up the polymer backbone.
Q2: How does the structure of 1,4-Diethynyl-2,5-bis(octyloxy)benzene contribute to the properties of the resulting polymers?
A2: The structure impacts both the electronic properties and solubility of the resulting polymers.
- Electron-donating nature: The central benzene ring with two alkoxy (-OR) substituents acts as an electron-rich (donating) unit in the polymer []. This influences the polymer's electronic band gap and its optical properties, such as absorption and emission wavelengths [, , , ].
- Solubility: The two long octyloxy chains attached to the benzene ring enhance the solubility of the final polymer in organic solvents [, ]. This improved solubility is crucial for solution processing techniques commonly used in device fabrication.
Q3: Can you provide specific examples of how 1,4-Diethynyl-2,5-bis(octyloxy)benzene has been utilized in material science research?
A3: The research papers showcase several applications:
- Near-infrared emissive polymers: Researchers synthesized novel polymers with near-infrared emission properties by copolymerizing 1,4-Diethynyl-2,5-bis(octyloxy)benzene with a boron-containing monomer []. This has potential applications in areas like bioimaging and telecommunications.
- Polymers with Aggregation-Induced Emission (AIE): By incorporating 1,4-Diethynyl-2,5-bis(octyloxy)benzene into polymers with boron ketoiminate units, scientists developed materials exhibiting AIE []. These polymers become highly fluorescent when aggregated, making them suitable for applications like cell imaging and sensing.
- Cross-linked poly(3,4-ethylenedioxythiophene) (PEDOT): 1,4-Diethynyl-2,5-bis(octyloxy)benzene was employed as a cross-linking agent in PEDOT synthesis []. This resulted in enhanced electrical conductivity compared to linear PEDOT, making it promising for applications like organic electronics.
Q4: Are there any challenges associated with using 1,4-Diethynyl-2,5-bis(octyloxy)benzene in polymer synthesis?
A4: While 1,4-Diethynyl-2,5-bis(octyloxy)benzene offers several advantages, some challenges exist:
- Solid-state cross-linking: Polymers containing this monomer with unreacted ethynyl groups might undergo unwanted cross-linking in the solid state, leading to insolubility []. End-capping strategies can be employed to mitigate this issue.
- Control over polymer architecture: Achieving precise control over the polymer architecture (linear vs. branched) can be challenging []. Careful optimization of reaction conditions and monomer ratios is crucial for achieving the desired structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
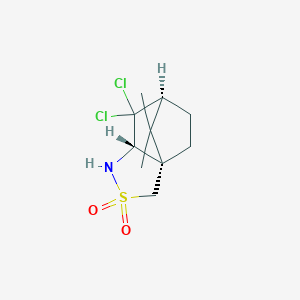
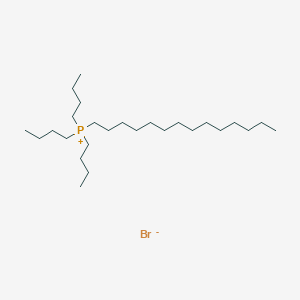
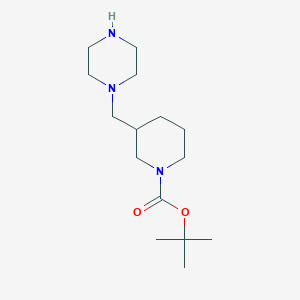
![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)
![3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide](/img/structure/B3322733.png)
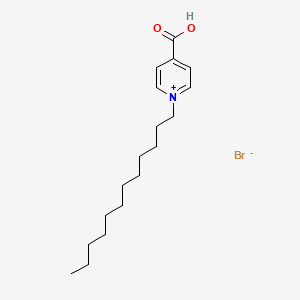

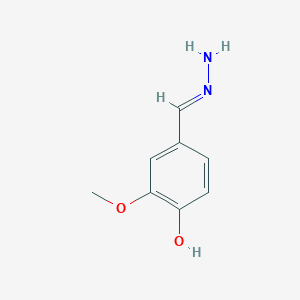
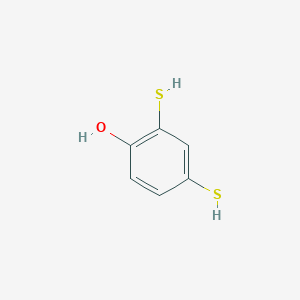
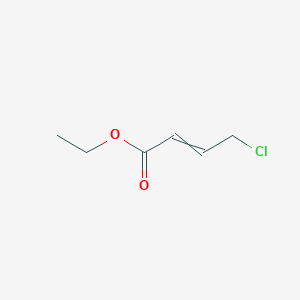


![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]diethylamine](/img/structure/B3322790.png)
